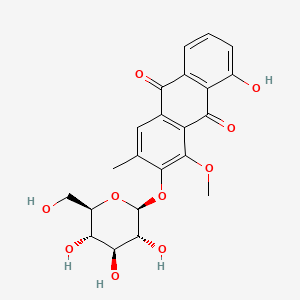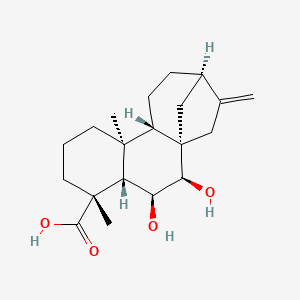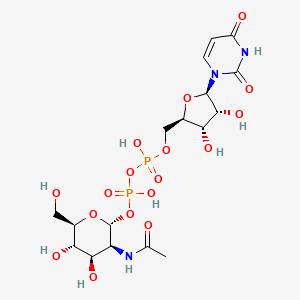
4-ヒドロキシトリアゾラム
概要
説明
4-Hydroxytriazolam is a metabolite of the benzodiazepine drug triazolam, which is commonly used for the short-term treatment of insomniaThese are aromatic compounds containing a 1,4-benzodiazepine fused to and sharing a nitrogen atom with a 1,2,4-triazole ring .
科学的研究の応用
4-Hydroxytriazolam has several scientific research applications:
作用機序
Target of Action
4-Hydroxytriazolam, a metabolite of Triazolam , primarily targets the benzodiazepine receptors BNZ1 and BNZ2 . These receptors play a crucial role in mediating sleep (BNZ1) and affecting muscle relaxation, anticonvulsant activity, motor coordination, and memory (BNZ2) .
Mode of Action
4-Hydroxytriazolam interacts with its targets, the benzodiazepine receptors, in a non-specific manner . The benzodiazepine receptors are thought to be coupled to gamma-aminobutyric acid-A (GABA A) receptors . This coupling enhances the effects of GABA by increasing GABA’s affinity for the GABA receptor . This interaction results in the opening of the chloride channel, leading to a hyperpolarized cell membrane that prevents further excitation of the cell .
Pharmacokinetics
The pharmacokinetics of 4-Hydroxytriazolam involve its formation through the metabolism of Triazolam . The velocity of 1’-hydroxytriazolam formation decreases at higher Triazolam concentrations (>200 μM), indicative of "substrate inhibition" . The clearance of glucuronidation metabolites in the two-organ MPS was higher than that in the single culture system .
Result of Action
The molecular and cellular effects of 4-Hydroxytriazolam’s action are primarily related to its interaction with the benzodiazepine receptors and the subsequent enhancement of GABA’s effects . This leads to increased sleep mediation, muscle relaxation, anticonvulsant activity, motor coordination, and memory .
Action Environment
For instance, the presence of a CYP3A inhibitor, itraconazole, can reduce the metabolites of Triazolam
生化学分析
Biochemical Properties
4-Hydroxytriazolam plays a significant role in biochemical reactions, particularly in the metabolism of triazolam. It is primarily formed through the hydroxylation of triazolam by the enzyme cytochrome P450 3A (CYP3A4) in the liver . This metabolite interacts with gamma-aminobutyric acid (GABA) receptors, specifically the GABA-A receptor-ionophore complex. It acts as a GABA modulator, affecting the frequency and duration of chloride channel openings, which in turn influences neuronal excitability .
Cellular Effects
4-Hydroxytriazolam impacts various types of cells and cellular processes. It influences cell function by modulating GABA-A receptors, leading to changes in cell signaling pathways and gene expression. This modulation results in the hyperpolarization of cell membranes, preventing further excitation of the cells . Additionally, 4-Hydroxytriazolam affects cellular metabolism by altering the activity of enzymes involved in the GABAergic system.
Molecular Mechanism
The mechanism of action of 4-Hydroxytriazolam involves its binding to benzodiazepine receptors, which are coupled to GABA-A receptors. This binding enhances the effects of GABA by increasing its affinity for the GABA receptor. The binding of GABA to the receptor opens the chloride channel, resulting in a hyperpolarized cell membrane that prevents further excitation . This process involves enzyme inhibition and changes in gene expression, contributing to the overall effects of 4-Hydroxytriazolam.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydroxytriazolam change over time. The compound exhibits stability under certain conditions, but its degradation can occur, leading to a reduction in its efficacy. Long-term studies have shown that repeated administration of 4-Hydroxytriazolam can result in tolerance, where the initial effects diminish over time . This phenomenon is observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 4-Hydroxytriazolam vary with different dosages in animal models. At lower doses, it exhibits anxiolytic and sedative effects, while higher doses can lead to adverse effects such as respiratory depression and motor impairment . Threshold effects are observed, where a certain dosage is required to achieve the desired therapeutic effects without causing toxicity.
Metabolic Pathways
4-Hydroxytriazolam is involved in several metabolic pathways, primarily through its formation from triazolam via CYP3A4-mediated hydroxylation. It is further metabolized into glucuronides, which are excreted in the urine . The involvement of CYP3A4 and other enzymes in these pathways highlights the importance of enzyme interactions in the metabolism of 4-Hydroxytriazolam.
Transport and Distribution
Within cells and tissues, 4-Hydroxytriazolam is transported and distributed through various mechanisms. It binds to plasma proteins, which facilitates its transport in the bloodstream. The compound is also distributed to different tissues, including the brain, where it exerts its effects on GABA-A receptors . Transporters and binding proteins play a crucial role in its localization and accumulation within specific tissues.
Subcellular Localization
The subcellular localization of 4-Hydroxytriazolam is primarily within the synaptic membranes, where it interacts with GABA-A receptors. This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles . The activity and function of 4-Hydroxytriazolam are closely linked to its subcellular distribution.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxytriazolam typically involves the hydroxylation of triazolam. This process can be carried out using various oxidizing agents under controlled conditions. For instance, the hydroxylation can be achieved using enzymes such as cytochrome P450 .
Industrial Production Methods: In industrial settings, the production of 4-Hydroxytriazolam may involve the use of biocatalysts to facilitate the hydroxylation process. This method ensures high specificity and yield, making it suitable for large-scale production .
化学反応の分析
Types of Reactions: 4-Hydroxytriazolam undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various metabolites.
Reduction: Under certain conditions, 4-Hydroxytriazolam can be reduced back to triazolam.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include cytochrome P450 enzymes.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions
Major Products Formed: The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of triazolam .
類似化合物との比較
Triazolam: The parent compound, used for treating insomnia.
Alpha-Hydroxytriazolam: Another metabolite of triazolam with similar pharmacological properties.
Uniqueness: 4-Hydroxytriazolam is unique due to its specific hydroxylation at the 4-position, which influences its metabolic stability and pharmacological activity. Compared to alpha-hydroxytriazolam, 4-Hydroxytriazolam has a different metabolic pathway and may exhibit distinct pharmacokinetic properties .
特性
IUPAC Name |
8-chloro-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N4O/c1-9-21-22-16-17(24)20-15(11-4-2-3-5-13(11)19)12-8-10(18)6-7-14(12)23(9)16/h2-8,17,24H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQRFPYHTPARRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2O)C4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20984232 | |
| Record name | 8-Chloro-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20984232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65686-11-5 | |
| Record name | 4-Hydroxytriazolam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065686115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Chloro-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20984232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXYTRIAZOLAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E3DYR85DH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 5-benzyl-2-hydroxy-11-methylidene-6-oxobenzo[b]carbazole-1-carboxylate](/img/structure/B1202125.png)
![3-[(6-Methoxy-4-methyl-2-quinolinyl)thio]propanoic acid](/img/structure/B1202126.png)









![5-Amino-15-[2-(dimethylamino)ethyl]-10-[2-(dimethylamino)ethylamino]-1,15-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-2(7),3,5,9,11,13(17)-hexaene-8,14,16-trione](/img/structure/B1202141.png)

